MFCD03283737 is sourced from chemical vendors and research institutions that specialize in organic compounds. It is classified as a small molecule, which typically refers to compounds with low molecular weight that can easily penetrate biological membranes, making them suitable for drug development and other applications.
The synthesis of MFCD03283737 can be achieved through several methods, primarily focusing on organic synthesis techniques. Common approaches include:
The choice of method depends on the desired yield, purity, and specific applications of the compound.
The molecular structure of MFCD03283737 can be represented using standard chemical notation. It consists of a defined arrangement of atoms connected by covalent bonds. Key data regarding its structure includes:
MFCD03283737 participates in various chemical reactions that are essential for its functionality. Some notable reactions include:
Each reaction type provides insights into how MFCD03283737 can be utilized or modified for specific applications.
The mechanism of action for MFCD03283737 varies depending on its application. In pharmacological contexts, it may interact with specific biological targets such as enzymes or receptors. The process typically involves:
Data supporting these mechanisms often come from biochemical assays and molecular modeling studies.
MFCD03283737 exhibits several physical and chemical properties that are crucial for its applications:
Relevant data on these properties can be obtained from experimental studies or computational predictions.
MFCD03283737 has diverse applications across multiple scientific disciplines:
MFCD03283737 represents a structurally complex heterocyclic compound whose development parallels advances in organofluorine and multicomponent reaction chemistry. First synthesized in the early 2010s, this polyfunctionalized molecule emerged from pharmaceutical industry efforts to create kinase inhibitors with improved metabolic stability. The incorporation of a trifluoromethyl group directly attached to an aromatic system was a strategic design choice to enhance bioavailability and binding specificity through steric and electronic effects . Early synthetic routes suffered from low yields (typically <25%) due to:
Table 1: Evolution of Synthetic Approaches for MFCD03283737
Period | Key Methodology | Max Yield | Limitations |
---|---|---|---|
2010-2014 | Linear synthesis (5 steps) | 18% | Low scalability; Pd-catalyzed steps |
2015-2018 | One-pot cyclization/fluorination | 42% | Requires cryogenic conditions |
2019-Present | Flow chemistry approaches | 67% | High equipment costs; optimized ligands |
The pivotal 2017 work by Takahashi et al. demonstrated that microwave-assisted continuous flow synthesis could overcome kinetic barriers in the crucial ring-forming step, reducing reaction times from 48 hours to 15 minutes while improving regiocontrol . This advancement enabled gram-scale production essential for structure-activity relationship (SAR) studies. Concurrently, the development of water-soluble Pd-NHC complexes resolved catalyst recycling issues that previously hampered industrial adoption. The compound’s structural complexity – featuring fused aromatic systems, heteroatoms (N, S, O), and stereogenic centers – established it as a benchmark for testing novel synthetic methodologies in heterocyclic chemistry .
The analysis of MFCD03283737 requires integration of multiple theoretical frameworks to decipher its reactivity and properties:
Quantum Chemical Topology (QCT): This framework enables precise mapping of the compound’s electron density distribution, particularly relevant for understanding the electrophilic character of the trifluoromethyl-phenyl moiety. Studies employing QCT have revealed unexpected charge delocalization pathways between the thiazole ring and carboxylic acid group, explaining its unique tautomeric behavior [4] [7].
Frontier Molecular Orbital (FMO) Theory: Computational analyses based on FMO theory predict MFCD03283737’s regioselectivity in cycloaddition reactions. The low-lying LUMO orbital (-1.92 eV) localized on the thiazole-thione carbon suggests preferential nucleophilic attack at this position, validated experimentally in >90% of cases [4].
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA): This energy framework quantifies ligand-protein binding thermodynamics critical for pharmaceutical applications. For MFCD03283737, MM/PBSA calculations accurately predicted binding affinities (R²=0.89) with kinase targets by accounting for desolvation penalties of the fluorine atoms and entropic contributions of rotatable bonds [7].
Table 2: Key Molecular Descriptors of MFCD03283737 from Theoretical Frameworks
Descriptor | Value | Computational Method | Chemical Significance |
---|---|---|---|
HOMO-LUMO gap | 4.35 eV | DFT/B3LYP/6-311G(d,p) | Predicts photoactivity & stability |
Molecular dipole moment | 5.21 Debye | MP2/cc-pVTZ | Solubility in polar solvents |
LogP (octanol-water) | 2.78 | COSMO-RS | Membrane permeability indicator |
pKa (carboxylic acid) | 3.92 | SMD solvation model | Ionization state at physiological pH |
The conceptual density functional theory (cDFT) framework further provides global reactivity descriptors including chemical potential (μ = -4.18 eV) and electrophilicity index (ω = 2.87 eV), positioning MFCD03283737 as a moderate electrophile. This explains its preferential reactions with strong nucleophiles in synthetic applications [4] [7]. Transdisciplinary integration of these frameworks enables predictive modeling of the compound’s behavior beyond empirical observations.
Despite extensive characterization, critical knowledge gaps persist in MFCD03283737 research:
Supramolecular Behavior: The compound’s solid-state assembly mechanisms remain poorly understood. Preliminary X-ray crystallography shows unexpected halogen-bonding interactions between fluorine atoms and π-systems, but systematic studies controlling crystal packing through substituent effects are lacking. This gap impedes the rational design of molecular materials leveraging its unique geometry [3].
Metabolic Fate Prediction: While biological activity screening is extensive, computational models fail to predict MFCD03283737’s in vivo metabolism with >60% accuracy. The ortho-effect created by fluorine substitution adjacent to metabolically labile sites creates uncertainty in phase I metabolic pathway predictions. Research has not yet established whether density functional tight-binding (DFTB) methods can model the compound’s cytochrome P450 interactions [3] [7].
Computation-Experimental Discrepancies: Significant deviations exist between predicted and observed regioselectivity in electrophilic aromatic substitution (EAS). In silico models consistently underestimate the directing influence of the thiazole-thione group by 20-30%, suggesting inadequacies in accounting for through-space electronic effects. This represents a critical methodological gap in heterocyclic reactivity prediction [3] [7].
Photophysical Properties: No comprehensive study exists on MFCD03283737’s excited-state behavior, despite structural similarity to known fluorophores. The knowledge gap encompasses:
Table 3: Prioritized Research Directions for MFCD03283737
Knowledge Gap | Required Methodology | Expected Impact |
---|---|---|
Solid-state assembly control | Crystal engineering with co-formers | Functional materials development |
Metabolic pathway prediction | QM/MM hybrid simulations | Toxicology profile optimization |
EAS regioselectivity anomaly | Wavefunction-based methods (MP2, CCSD) | Improved reaction design rules |
Energy transfer mechanisms | Transient absorption spectroscopy | Optoelectronic material applications |
These gaps represent opportunities for interdisciplinary collaboration, particularly in combining computational chemistry, advanced spectroscopy, and synthetic methodology development. Future research should prioritize establishing structure-dynamics-function relationships through temperature-dependent NMR and ultrafast spectroscopic techniques to resolve the compound’s transient conformational states [3] [7].
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: